Tetradecyl disulfide

Catalog No.
S14348958
CAS No.
5348-83-4
M.F
C28H58S2
M. Wt
458.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyl disulfide

CAS Number

5348-83-4

Product Name

Tetradecyl disulfide

IUPAC Name

1-(tetradecyldisulfanyl)tetradecane

Molecular Formula

C28H58S2

Molecular Weight

458.9 g/mol

InChI

InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

PVHFXVCJLSWJAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSSCCCCCCCCCCCCCC

Tetradecyl disulfide is an organosulfur compound characterized by the presence of a disulfide bond between two tetradecyl groups. Its molecular formula is C28H58S2\text{C}_{28}\text{H}_{58}\text{S}_{2}, and it has a molecular weight of approximately 458.9 g/mol. Tetradecyl disulfide is notable for its unique properties derived from the long tetradecyl alkyl chains, which influence its solubility, melting point, and reactivity. This compound is often utilized in various chemical and biological applications due to its ability to form disulfide bonds, which are essential in stabilizing protein structures and facilitating bio

  • Oxidation: The disulfide bond can be oxidized under strong oxidizing conditions to produce sulfonic acids. This reaction is crucial in various synthetic pathways where higher oxidation states of sulfur are desired.
  • Reduction: The disulfide bond can be reduced to yield two molecules of tetradecyl thiol using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine. This reduction process is important for regenerating thiols from disulfides in biochemical assays .
  • Substitution: Tetradecyl disulfide can participate in nucleophilic substitution reactions, where one sulfur atom may be replaced by a nucleophile, allowing for the formation of new compounds.

Tetradecyl disulfide exhibits significant biological activity primarily through its interactions with thiol groups in proteins. The compound can form disulfide bridges, which are critical for maintaining protein structure and function. These interactions play a vital role in cellular processes such as protein folding, signal transduction, and the regulation of enzymatic activities . Additionally, the compound's ability to undergo thiol-disulfide exchange reactions makes it a useful tool in biochemical research for modifying protein structures .

Tetradecyl disulfide can be synthesized through various methods:

  • Oxidation of Tetradecyl Thiol: One common method involves the oxidation of tetradecyl thiol using mild oxidizing agents such as hydrogen peroxide or iodine in organic solvents like dichloromethane. This reaction typically occurs at room temperature and yields tetradecyl disulfide as the primary product.
  • Reaction with Sodium Disulfide: In an industrial context, tetradecyl disulfide can be produced by reacting tetradecyl chloride with sodium disulfide in polar aprotic solvents like dimethyl sulfoxide. This method allows for scalable production with high purity.

Tetradecyl disulfide finds applications across various fields:

  • Biochemical Research: It is used as a reagent for studying protein interactions and modifications due to its ability to form stable disulfide bonds.
  • Industrial Chemistry: The compound serves as an intermediate in the synthesis of surfactants and other organosulfur compounds.
  • Cosmetic Formulations: Tetradecyl disulfide is sometimes included in cosmetic products for its emulsifying properties and ability to enhance skin penetration of other ingredients.

Research on tetradecyl disulfide has focused on its interactions with thiol-containing biomolecules. Studies indicate that it can effectively participate in thiol-disulfide exchange reactions, which are crucial for regulating protein functions and signaling pathways within cells. The ability to modify protein structures through these interactions has implications for drug development and therapeutic interventions targeting redox-sensitive pathways .

Several compounds share structural similarities with tetradecyl disulfide:

CompoundStructure CharacteristicsUnique Features
Dioctyl DisulfideShorter alkyl chains (octyl)Lower melting point and different solubility properties
Didecyl DisulfideIntermediate chain length (decyl)Distinct reactivity profile compared to tetradecyl disulfide
Dioctadecyl DisulfideLonger alkyl chains (octadecyl)Higher molecular weight and different physical properties

Tetradecyl disulfide is unique due to its specific alkyl chain length, which influences its solubility and reactivity compared to these similar compounds. The length of the alkyl chains affects the compound's physical properties, making it suitable for targeted applications in both research and industry .

XLogP3

14.2

Hydrogen Bond Acceptor Count

2

Exact Mass

458.39799420 g/mol

Monoisotopic Mass

458.39799420 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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